molecular formula C13H21NO2 B2758176 N-(4-methylidenecyclohexyl)oxane-4-carboxamide CAS No. 2097920-04-0

N-(4-methylidenecyclohexyl)oxane-4-carboxamide

Cat. No.: B2758176
CAS No.: 2097920-04-0
M. Wt: 223.316
InChI Key: LHAOXHNVFWREGT-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)oxane-4-carboxamide is a chemical compound with a unique structure that includes a cyclohexyl ring with a methylene group and an oxane ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)oxane-4-carboxamide typically involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(4-methylidenecyclohexyl)oxane-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylidenecyclohexyl)oxane-4-carboxamide include other carboxamides and oxane derivatives. Some examples are:

  • N-(4-methylidenecyclohexyl)-4-phenyloxane-4-carboxamide
  • This compound derivatives with different substituents

Uniqueness

This compound is unique due to its specific structure, which includes both a cyclohexyl ring and an oxane ring with a carboxamide group.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-2-4-12(5-3-10)14-13(15)11-6-8-16-9-7-11/h11-12H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOXHNVFWREGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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